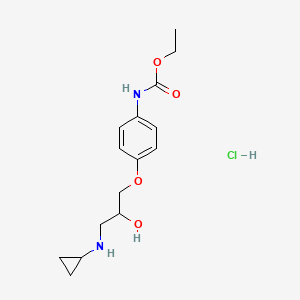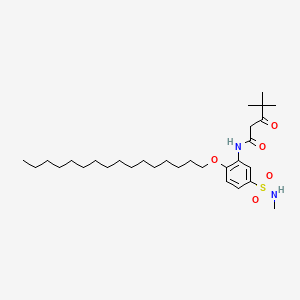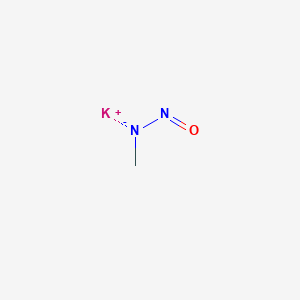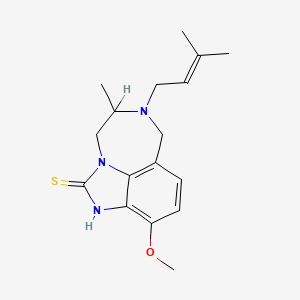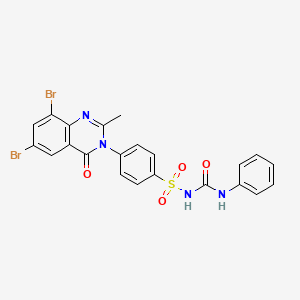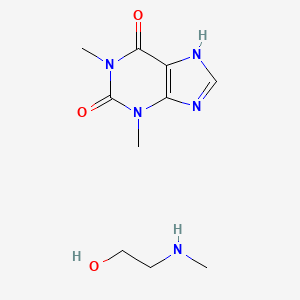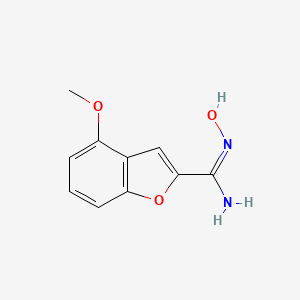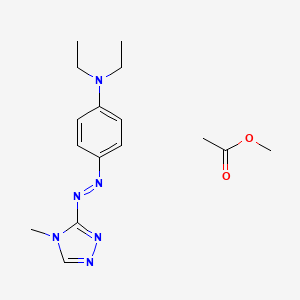
Einecs 306-763-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 306-763-9 is a useful research compound. Its molecular formula is C16H24N6O2 and its molecular weight is 332.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
The synthetic routes and industrial production methods for Einecs 306-763-9 are not explicitly detailed in the available literature. Generally, the preparation of such compounds involves standard organic synthesis techniques, which may include various reaction conditions such as temperature control, pressure adjustments, and the use of catalysts. Industrial production methods typically scale up these laboratory procedures to produce the compound in larger quantities, ensuring consistency and purity.
Chemical Reactions Analysis
The specific chemical reactions that Einecs 306-763-9 undergoes are not well-documented. compounds listed in EINECS typically participate in common organic reactions such as:
Oxidation: Involving the addition of oxygen or the removal of hydrogen.
Reduction: Involving the addition of hydrogen or the removal of oxygen.
Substitution: Where one functional group is replaced by another.
Addition: Where atoms are added to a double or triple bond.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution and addition reactions. The major products formed depend on the specific functional groups present in the compound.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May be used in biochemical assays or as a part of molecular biology research.
Industry: Used in the manufacture of various chemical products, including polymers, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action for Einecs 306-763-9 is not specifically documented. Generally, the effects of such compounds are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can alter biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Einecs 306-763-9 can be compared with other compounds listed in the EINECS inventory. Similar compounds may include:
Amyl nitrite: (Einecs 203-770-8): Used as a vasodilator.
Bismuth tetroxide: (Einecs 234-985-5): Used in various industrial applications.
Mercurous oxide: (Einecs 239-934-0): Used in antiseptic and disinfectant formulations.
The uniqueness of this compound lies in its specific chemical structure and properties, which determine its particular applications and reactivity.
Properties
CAS No. |
97404-01-8 |
|---|---|
Molecular Formula |
C16H24N6O2 |
Molecular Weight |
332.40 g/mol |
IUPAC Name |
N,N-diethyl-4-[(4-methyl-1,2,4-triazol-3-yl)diazenyl]aniline;methyl acetate |
InChI |
InChI=1S/C13H18N6.C3H6O2/c1-4-19(5-2)12-8-6-11(7-9-12)15-17-13-16-14-10-18(13)3;1-3(4)5-2/h6-10H,4-5H2,1-3H3;1-2H3 |
InChI Key |
YWEYCJCTVIMUKD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=NN=CN2C.CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


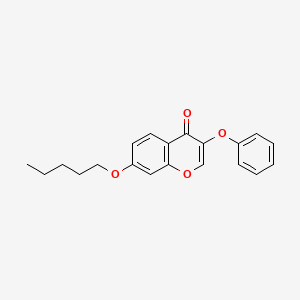
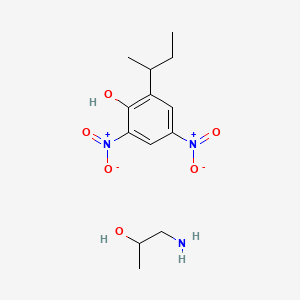
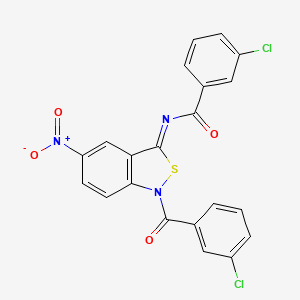
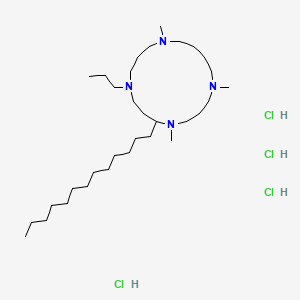
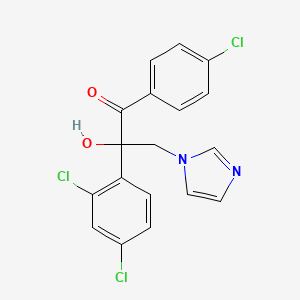
![2-ethyl-5-(1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12696214.png)
![7,20-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(28),2,4,6,8,12(29),13,15(30),16,18(23),19,21,26-tridecaene-11,25-dione](/img/structure/B12696215.png)
